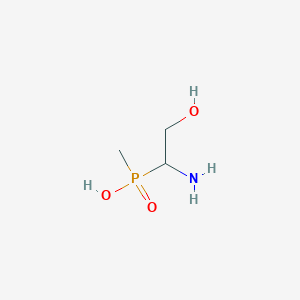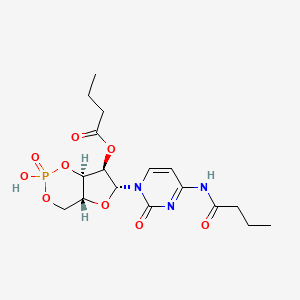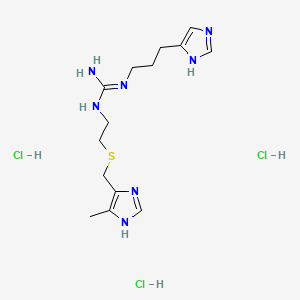
Impromidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A highly potent and specific histamine H2 receptor agonist. It has been used diagnostically as a gastric secretion indicator.
Applications De Recherche Scientifique
1. Urotensin-II Receptor Agonism
Impromidine hydrochloride has been identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery was made through a functional cell-based screen, indicating its potential as a drug lead and pharmacological research tool (Croston et al., 2002).
2. Histamine H2 and H1 Receptor Activities
Research has shown that impromidine-derived guanidines are potent agonists at guinea pig and human histamine H2 receptors. They also act as histamine H1 receptor antagonists. This dual action suggests impromidine hydrochloride's relevance in studies involving these histamine receptors (Xie et al., 2006).
3. Applications in Analytical Chemistry
Impromidine hydrochloride and related compounds are often used in analytical studies to detect and quantify impurities in various pharmaceutical substances. These studies include method development and validation for the determination of impurities in different drugs (Venugopal et al., 2012).
4. Role in Chemical Recovery Processes
It's also used in the field of chemical recovery, such as in the extraction and separation of heavy toxic metal ions from different media. This application is crucial in environmental chemistry and industrial processes (Mane et al., 2016).
5. Investigation of Active Pharmaceutical Ingredients (APIs)
Impromidine hydrochloride is valuable in the synthesis and characterization of impurities in various APIs. This application is vital for ensuring the quality and safety of pharmaceutical products (Cheng et al., 2014).
6. Bioequivalence Studies
This compound plays a role in bioequivalence studies, where it is used to compare the efficacy and safety of different formulations of the same drug. Such studies are essential for the development of generic medications (Marzo et al., 2002).
7. Spectral Characterization in Stability Studies
Impromidine hydrochloride is involved in the spectral characterization of degradation impurities in various drug substances. This application is crucial for understanding the stability and shelf-life of pharmaceuticals (Munigela et al., 2008).
8. Drug Formulation and Development
It's used in the formulation and development of new pharmaceutical products, including evaluating their stability and efficacy. This is a critical step in drug discovery and development (Lin et al., 2006).
9. Corrosion Resistance Studies
Studies have utilized impromidine hydrochloride in assessing materials for their resistance to corrosion, especially in hydrochloric acid environments. This has implications in industrial settings, where material durability is crucial (Mishra et al., 2017).
10. Genotoxic Impurity Analysis
Impromidine hydrochloride is instrumental in the development of methods for the quantification of genotoxic impurities in various drugs. This is vital for ensuring drug safety and compliance with regulatory standards (Dumbre et al., 2022).
Propriétés
Numéro CAS |
65573-02-6 |
|---|---|
Nom du produit |
Impromidine hydrochloride |
Formule moléculaire |
C14H26Cl3N7S |
Poids moléculaire |
430.8 g/mol |
Nom IUPAC |
2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;trihydrochloride |
InChI |
InChI=1S/C14H23N7S.3ClH/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12;;;/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18);3*1H |
Clé InChI |
HNQSXVXPLCRZNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl |
SMILES canonique |
CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl |
Autres numéros CAS |
65573-02-6 |
Numéros CAS associés |
55273-05-7 (Parent) |
Synonymes |
Hydrochloride, Impromidine Impromidine Impromidine Hydrochloride Impromidine Oxalate (1:2) Impromidine Trihydrochloride SK and F 92676 SK and F-92676 SK and F92676 SKF 92676 SKF-92676 SKF92676 Trihydrochloride, Impromidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



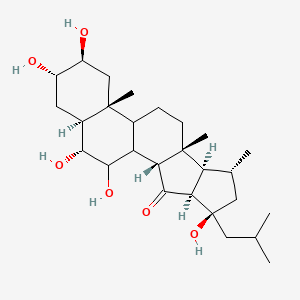
![(2S,4R,9R,14R,19R,21S)-2,21-dimethyl-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);dichloride](/img/structure/B1222639.png)
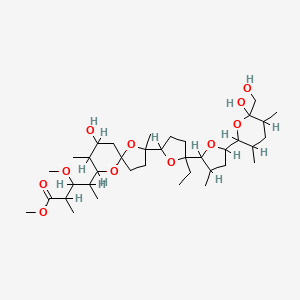
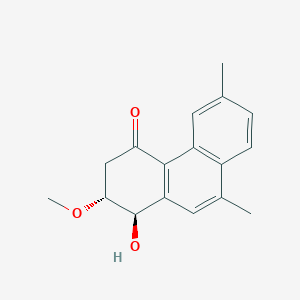
![5-Methyl-4-[(2-oxo-1-benzopyran-7-yl)oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B1222648.png)
![1-[4-(1-Azepanyl)-3-fluorophenyl]-1-propanone](/img/structure/B1222649.png)
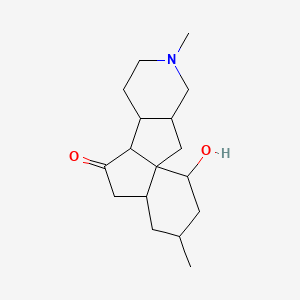
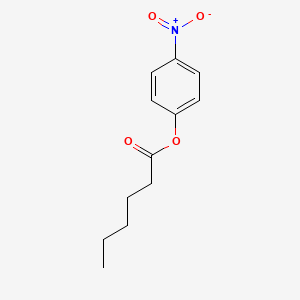
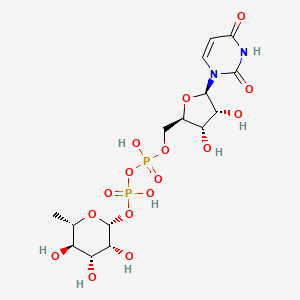
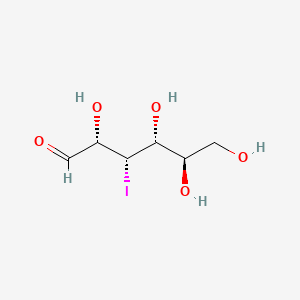

![2-[(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B1222658.png)
